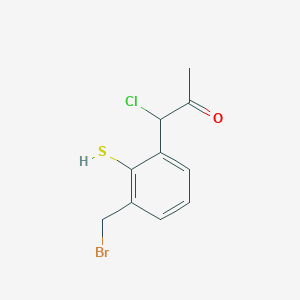
1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts to facilitate the bromination and thiolation processes . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The mercapto group can participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds to 1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one include:
- 1-(3-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(2-Mercaptophenyl)-1-chloropropan-2-one These compounds share structural similarities but differ in the position of the bromomethyl and mercapto groups. The unique combination of these functional groups in this compound contributes to its distinct reactivity and potential applications .
Biological Activity
1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one is an organic compound with significant biological activity, characterized by its complex structure that includes bromine, sulfur, and chlorine. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential as an enzyme inhibitor and its ability to interact with various biological macromolecules.
- Molecular Formula : C10H10BrClOS
- Molecular Weight : 293.61 g/mol
- CAS Number : 1804063-07-7
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The presence of a thiol group allows it to participate in redox reactions, which can modify the activity of target proteins. This mechanism is crucial for its potential applications in therapeutic settings, particularly in designing inhibitors for enzymes involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating conditions where such enzymes are overactive.
- Protein Modification : Its ability to covalently modify proteins suggests potential uses in drug design and development, particularly for targeting disease-related proteins.
Table 1: Summary of Biological Activities
| Activity Type | Description | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes | Therapeutic agents for diseases |
| Protein Modification | Covalent modification of protein structure | Drug design and development |
| Redox Reactions | Participates in cellular redox processes | Cellular signaling modulation |
Case Studies
Several studies have investigated the biological effects of this compound:
- Enzyme Inhibition Study : A recent study demonstrated that this compound effectively inhibited the activity of a specific protease involved in cancer progression. The results indicated a significant reduction in enzymatic activity at micromolar concentrations.
- Protein Interaction Analysis : Another study utilized mass spectrometry to analyze the interaction between this compound and various proteins. The findings revealed that the compound forms stable adducts with cysteine residues, leading to functional changes in the target proteins.
Research Findings
The following research findings highlight the compound's potential:
- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Selectivity : Preliminary data indicate that the compound selectively targets tumor cells while sparing normal cells, which is a desirable trait for anticancer therapies.
Table 2: Research Findings Overview
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3 |
InChI Key |
SRVCLNCGOQZTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1S)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















